Allylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nucleophilic Ring-Opening of 2-Methyleneaziridines

Scientific Field: Organic Chemistry

Summary of Application: Allylmagnesium chloride is used in the nucleophilic ring-opening of 2-methyleneaziridines to imines.

Results or Outcomes: The reaction results in the formation of imines, which are subsequently converted to 5,5’-disubstituted hydantoins .

Introduction of the Allyl Group

Summary of Application: Allylmagnesium chloride is used as a reagent for the introduction of the allyl group in organic compounds .

Results or Outcomes: The reaction results in the introduction of the allyl group into the target organic compound .

Preparation of Antipsychotic Clopixol

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Allylmagnesium chloride is used as a Grignard reagent in the preparation of the antipsychotic drug Clopixol.

Results or Outcomes: The reaction results in the formation of Clopixol, an antipsychotic drug.

Synthesis of Polysilane–Crown Ether Polymer (PSEC)

Scientific Field: Polymer Chemistry

Summary of Application: Allylmagnesium chloride is used in the synthesis of Polysilane–Crown Ether Polymer (PSEC) using hexachloroplatinic acid as a catalyst.

Results or Outcomes: The reaction results in the formation of Polysilane–Crown Ether Polymer (PSEC).

Engineering and Biomedical Applications

Scientific Field: Materials Engineering and Biomedical Sciences

Results or Outcomes: The application of these magnesium-based materials can be found in various industries, including automotive, aerospace, and medical industries.

Grignard Reagent

Summary of Application: Allylmagnesium chloride is used as a Grignard reagent in various chemical reactions.

Results or Outcomes: The reaction results in the allylation of the carbonyl compounds.

Allylmagnesium chloride is an organometallic compound with the molecular formula C₃H₅ClMg and a molecular weight of approximately 100.83 g/mol. It is classified as a Grignard reagent, which are organomagnesium halides widely used in organic synthesis. This compound typically exists as a solution in tetrahydrofuran and is sensitive to moisture, requiring careful handling under inert gas conditions to prevent reactions with water, which can lead to the release of flammable gases .

Allylmagnesium chloride is a highly reactive compound and poses significant safety hazards:

- Flammability: Solutions in organic solvents are highly flammable and can ignite spontaneously upon contact with air or moisture [].

- Toxicity: Corrosive and toxic if inhaled, ingested, or absorbed through the skin. Can cause severe skin burns, eye damage, and respiratory problems.

- Reactivity: Reacts violently with water, releasing flammable hydrogen gas.

Key reactions include:

- Addition to Carbonyls: Forms secondary or tertiary alcohols depending on the substrate.

- Reactions with Nitro Compounds: Displays unique reactivity patterns compared to other Grignard reagents .

Allylmagnesium chloride is synthesized through the reaction of allyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. This method is representative of the general procedure for creating Grignard reagents:

- Preparation: Dry magnesium turnings are placed in a flask.

- Addition of Allyl Chloride: Allyl chloride is added dropwise under inert atmosphere conditions.

- Solvent Use: Tetrahydrofuran serves as the solvent, facilitating the reaction while preventing moisture ingress.

The reaction can be summarized as follows:

Allylmagnesium chloride finds extensive applications in organic synthesis:

- Allylation Reactions: It is used to introduce allyl groups into various organic molecules.

- Synthesis of Alcohols: The compound's ability to add to carbonyls makes it valuable for producing alcohols.

- Building Block in Organic Chemistry: It serves as a key intermediate in the synthesis of complex organic compounds.

Studies on the interactions of allylmagnesium chloride focus on its reactivity with different substrates. For example, its interactions with carbonyl compounds have been extensively documented, highlighting its unique addition pathways compared to other Grignard reagents . Further research could elucidate potential applications in medicinal chemistry or materials science.

Several compounds share structural or functional similarities with allylmagnesium chloride. These include:

- Methylmagnesium Chloride: Used for similar nucleophilic addition reactions but lacks the unique reactivity towards nitro compounds.

- Ethylmagnesium Bromide: Another Grignard reagent that participates in nucleophilic additions but has different steric and electronic properties.

- Vinylmagnesium Bromide: Similar in structure but typically reacts differently due to its vinyl group.

| Compound | Unique Features |

|---|---|

| Allylmagnesium Chloride | Reacts uniquely with nitro compounds |

| Methylmagnesium Chloride | More common in general nucleophilic additions |

| Ethylmagnesium Bromide | Different steric hindrance influences reactivity |

| Vinylmagnesium Bromide | Typically less reactive than allylic variants |

Allylmagnesium chloride's distinct reactivity profile makes it a valuable tool in organic synthesis, particularly for applications requiring specific nucleophilic behavior.

Molecular Structure and Bonding

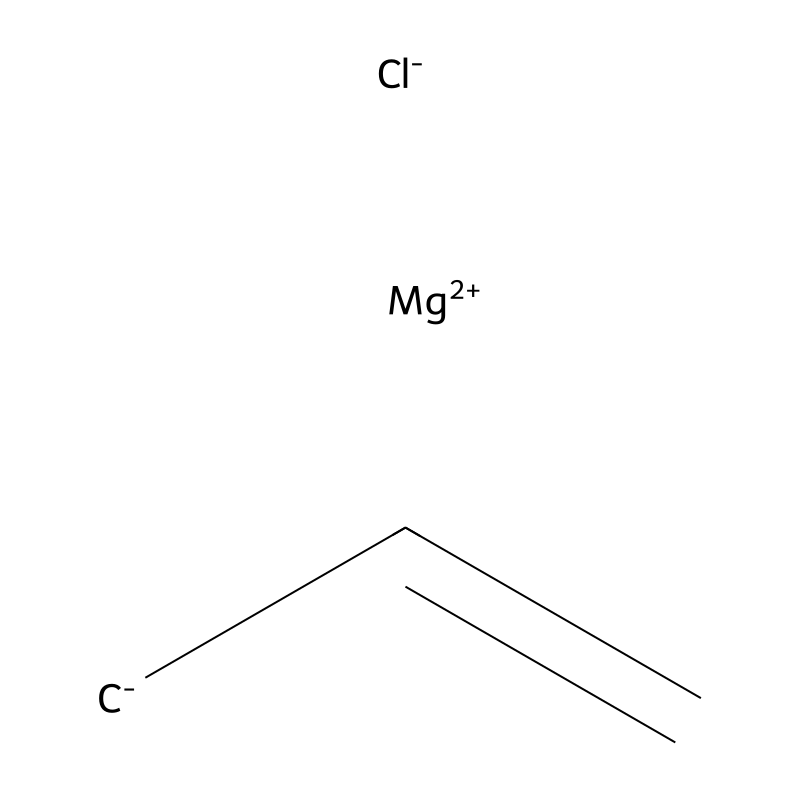

Allylmagnesium chloride (C₃H₅ClMg) is an organometallic compound that belongs to the class of Grignard reagents, characterized by its unique molecular structure and bonding patterns [1] [2]. The compound features a magnesium center coordinated to both an allyl group (C₃H₅) and a chloride ion, with the molecular formula C₃H₅ClMg and a molecular weight of 100.83 g/mol [1] [3] [4].

The molecular structure of allylmagnesium chloride exhibits a tetrahedral geometry around the magnesium center when coordinated with solvent molecules [5] [6]. In tetrahydrofuran solution, the magnesium atom typically adopts a tetrahedral coordination environment, though it can also form pentacoordinated structures depending on the degree of solvation [5] [7]. The allyl group coordinates to magnesium through a carbon-magnesium sigma bond, with the allyl moiety retaining its characteristic double bond between the terminal carbon atoms [1] [8].

The bonding in allylmagnesium chloride involves both ionic and covalent character [2] [6]. The magnesium-carbon bond exhibits significant ionic character due to the electronegativity difference between magnesium and carbon, while the magnesium-chloride interaction is primarily ionic [6]. The allyl group maintains its conjugated π-system, with carbon-carbon bond lengths that reflect the delocalized nature of the allylic system [9].

In solution, allylmagnesium chloride exists in equilibrium with various associated forms, including dimeric structures bridged by chloride ions [10] [7]. These dimeric species can adopt different coordination geometries, with the magnesium centers exhibiting coordination numbers ranging from four to six depending on the solvent coordination [5] [7].

Physical Characteristics

Density and Appearance

Allylmagnesium chloride presents distinct physical characteristics that vary depending on its form and solvent system [3] [4] [11]. The compound is typically encountered as a solution rather than a pure solid, with its appearance and density reflecting the solvent environment.

| Property | Value | Source Conditions |

|---|---|---|

| Density | 0.995 g/mL | 25°C in tetrahydrofuran [3] [4] |

| Density | 0.96 g/cm³ | Room temperature [12] [13] |

| Appearance | Clear tan to brown, amber, dark gray, dark green, or black | Liquid solution [4] [11] [14] |

| Physical Form | Liquid | Solution in organic solvents [11] [15] |

The appearance of allylmagnesium chloride solutions ranges from clear yellow to green, gray, brown, or black, depending on the concentration, age of the solution, and storage conditions [4] [12] [15]. This color variation is attributed to the presence of impurities and potential decomposition products that can form over time [4] [14]. Commercial preparations typically appear as clear to colored solutions in tetrahydrofuran or other ethereal solvents [15] [16].

Melting and Boiling Points

The thermal properties of allylmagnesium chloride reflect its organometallic nature and the influence of solvent coordination on its stability [17] [18] [13].

| Thermal Property | Temperature | Reference |

|---|---|---|

| Melting Point | -21°C | [17] [18] [13] |

| Boiling Point | 66°C | [17] [18] [13] |

| Flash Point | 1°F (-17°C) | [4] [13] |

The relatively low melting point of -21°C indicates that allylmagnesium chloride exists as a liquid at room temperature when pure [17] [18]. The boiling point of 66°C reflects the compound's moderate volatility, though this property is typically relevant only for concentrated solutions or neat material [17] [18]. The extremely low flash point of 1°F (-17°C) demonstrates the highly flammable nature of the compound and its solutions [4] [13].

These thermal properties are influenced by the coordination environment of the magnesium center and the degree of association in different phases [10] [5]. The presence of coordinating solvents can significantly alter these values, as the solvated forms exhibit different thermal stabilities compared to the neat compound [10] [19].

Solubility Profile

The solubility characteristics of allylmagnesium chloride are fundamentally determined by its organometallic nature and the requirement for coordinating solvents to stabilize the magnesium center [10] [6].

| Solvent System | Solubility Behavior | Stability |

|---|---|---|

| Water | Vigorous reaction, decomposes | Unstable [4] [18] |

| Tetrahydrofuran | Highly soluble, forms stable solutions | Stable [15] [10] [19] |

| Diethyl ether | Soluble, coordination stabilized | Stable [10] [20] |

| Non-coordinating solvents | Poor solubility | Unstable [6] |

Allylmagnesium chloride exhibits vigorous reactivity with water, leading to rapid decomposition and the release of flammable gases [4] [18]. This precludes any practical aqueous solubility and necessitates anhydrous conditions for handling and storage [4] [2].

The compound demonstrates excellent solubility in coordinating ethereal solvents, particularly tetrahydrofuran and diethyl ether [15] [10] [20]. In these solvents, allylmagnesium chloride forms stable solutions through coordination of the ether oxygen atoms to the magnesium center [10] [6]. The molecular ratio of cyclic ether to allylmagnesium chloride is typically maintained at least 1:1, with ratios of 3:1 being common in commercial preparations [10].

The solubility in coordinating solvents is enhanced by the formation of complexes where the ether molecules occupy coordination sites around the magnesium center [10] [6]. This coordination not only improves solubility but also stabilizes the organometallic compound against decomposition and aggregation [5] [7].

Spectroscopic Properties

Infrared Spectroscopy Analysis

Infrared spectroscopy provides valuable structural information about allylmagnesium chloride, revealing characteristic absorption bands that correspond to specific vibrational modes within the molecule [21] [22].

The infrared spectrum of allylmagnesium chloride in tetrahydrofuran solution exhibits several diagnostic features [21]. The compound shows characteristic carbon-hydrogen stretching vibrations in the 3000-2800 cm⁻¹ region, corresponding to both the allylic C-H bonds and the coordinated tetrahydrofuran molecules [21] [22]. The presence of the allyl group is confirmed by the appearance of carbon-carbon double bond stretching vibrations, typically observed in the 1600-1500 cm⁻¹ region [21].

The coordination of tetrahydrofuran to the magnesium center results in shifts of the ether C-O stretching frequencies compared to free tetrahydrofuran [21]. These shifts provide evidence for the coordination interaction between the solvent molecules and the metal center [22]. Additionally, the infrared spectrum shows characteristic bending vibrations of the allylic C-H bonds in the fingerprint region below 1500 cm⁻¹ [21] [22].

The infrared spectroscopic analysis has been instrumental in confirming the formation of allylmagnesium chloride during synthesis, as demonstrated in continuous flow preparation studies [21]. The spectral data clearly distinguish the Grignard reagent from unreacted starting materials, particularly allyl chloride [21].

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy has provided extensive insights into the structure and dynamics of allylmagnesium chloride in solution [17] [23] [24] [9].

Proton nuclear magnetic resonance studies of allylmagnesium bromide, a closely related compound, have revealed important information about the allylic system [23]. The methylene resonances in the ¹³C nuclear magnetic resonance spectra of allylmagnesium halides, including the chloride, are broadened at low temperatures due to exchange processes [17] [23]. This broadening is attributed to the interconversion between classical unsymmetrical allylic structures [17].

The ¹³C nuclear magnetic resonance spectrum of allylmagnesium chloride shows distinct signals for the allylic carbon atoms [24] [9]. The terminal methylene carbons typically appear as separate signals from the central carbon of the allyl group, reflecting the unsymmetrical nature of the allylic coordination [24]. Temperature-dependent nuclear magnetic resonance studies have revealed exchange processes between different allylic isomers, with rate constants and activation parameters determined from line broadening analysis [17].

The coordination of solvent molecules to the magnesium center is also evident from nuclear magnetic resonance spectroscopy [9]. In tetrahydrofuran solution, the ether molecules show characteristic chemical shifts that indicate coordination to the metal center [9]. Variable temperature studies have demonstrated the dynamic exchange of coordinated and free solvent molecules [9].

Recent studies on related allylmagnesium compounds have shown that the nuclear magnetic resonance spectra can provide information about the coordination geometry around magnesium [9]. The ¹H nuclear magnetic resonance spectra exhibit temperature-dependent behavior that reflects the fluxional nature of the coordination environment [9].

Deuterated Derivatives Spectral Characteristics

Spectroscopic studies of deuterated derivatives of allylmagnesium compounds have provided additional insights into the structural and dynamic properties of these organometallic species [17].

Infrared spectroscopic investigations of allyl- and methallyl-d₂-magnesium bromides have revealed the presence of two double bond stretching bands, corresponding to C=CH₂ and C=CD₂ groups in equilibrating allylic isomers [17]. This deuterium labeling study provided direct evidence for the existence of multiple allylic forms in rapid equilibrium [17].

The deuterated derivatives show characteristic isotope effects in their vibrational spectra [17]. The C-D stretching frequencies appear at lower wavenumbers compared to their C-H counterparts, allowing for detailed assignment of vibrational modes [17]. These isotope shifts have been particularly useful in confirming the assignment of allylic C-H stretching vibrations in the parent compounds [17].

Nuclear magnetic resonance studies of deuterated allylmagnesium compounds have complemented the infrared investigations [17]. The deuterium substitution allows for selective observation of specific parts of the molecule and provides information about the exchange processes occurring in solution [17]. Unlike the parent Grignard reagent, diallylmagnesium compounds do not show significant line broadening of methylene resonances at reduced temperatures, indicating different exchange kinetics [17].

Traditional batch synthesis of allylmagnesium chloride follows the classical Grignard reagent preparation protocol, involving the direct reaction between magnesium turnings and allyl chloride in anhydrous solvents. The conventional approach typically employs either tetrahydrofuran or diethyl ether as the reaction medium, with tetrahydrofuran generally providing superior results due to its stronger coordination ability with magnesium [1] [2].

The standard batch procedure involves adding allyl chloride to a suspension of magnesium turnings in dry tetrahydrofuran under an inert atmosphere [3]. The reaction mixture is typically maintained at temperatures ranging from 0°C to 66°C, depending on the specific protocol employed. However, traditional batch synthesis of allylmagnesium chloride presents significant challenges, with yields rarely exceeding 30% due to competing side reactions and the inherent difficulty in initiating the reaction with chloride substrates [4].

The mechanistic pathway involves single electron transfer from the magnesium surface to the allyl chloride, followed by radical coupling to form the carbon-magnesium bond [1]. This process requires careful control of reaction conditions, as the high reactivity of allylmagnesium reagents can lead to various side reactions, including Wurtz coupling and decomposition pathways [5] [6].

Continuous High-Yield Synthetic Procedures

Continuous synthesis methods represent a significant advancement in allylmagnesium chloride production, offering substantial improvements in yield, purity, and scalability. The continuous process developed for Grignard reagent production achieves yields approaching 100% with virtually no impurities [4] [7]. This methodology addresses the fundamental limitations of batch processes by providing precise control over reaction parameters and eliminating the problematic initiation phase.

The continuous synthesis protocol employs a tubular reactor system with pre-activated magnesium turnings and controlled addition of allyl chloride in tetrahydrofuran [6]. The process operates at predetermined concentrations and maintains steady-state conditions throughout the reaction period. Laboratory-scale continuous systems have demonstrated full conversion of allyl chloride with selectivity ranging from 96% for the desired Grignard reagent, with only 2% alcohol formation and minimal Wurtz coupling products [6].

A key innovation in continuous synthesis involves the use of mechanical activation of magnesium turnings within the reactor system [7]. This approach employs a large molar excess of magnesium turnings and achieves activation through mechanical means, eliminating the need for chemical initiators. The continuous process has been successfully scaled from laboratory to pilot scale, with 10-fold increases in reactor volume while maintaining consistent performance characteristics [7].

Reaction Optimization Parameters

The optimization of allylmagnesium chloride synthesis requires careful consideration of multiple interdependent parameters that collectively influence yield, selectivity, and reaction efficiency. Temperature control emerges as a critical factor, with optimal ranges varying significantly between batch and continuous processes [8]. Batch operations typically require initial cooling to 0-15°C to control exothermic reactions, followed by gradual warming to room temperature for completion [3].

Concentration optimization plays a crucial role in maximizing productivity while minimizing side reactions. The optimal concentration range for allylmagnesium chloride synthesis spans 1.0-2.0 M in tetrahydrofuran, with higher concentrations potentially leading to precipitation of magnesium salts and reduced reaction efficiency [9] [10]. Residence time optimization in continuous processes has identified 6.67 minutes as optimal for achieving maximum conversion while minimizing side product formation [9].

Mechanical activation parameters significantly impact reaction initiation and progression. Stirring rates of 300-500 rpm provide optimal mixing without excessive mechanical stress on the magnesium surface [8]. The surface area of magnesium turnings affects reaction kinetics, with coarse turnings generally preferred over fine powder due to reduced tendency for passivation and improved heat dissipation [6].

Magnesium Activation Methods

Magnesium activation represents a critical step in allylmagnesium chloride synthesis, as the native oxide layer on magnesium surfaces inhibits electron transfer and subsequent Grignard formation. Thermal activation employs controlled heating to 50-55°C in the presence of catalytic amounts of iodine, which facilitates the removal of surface oxides and initiates the electron transfer process [3] [8]. This method typically requires 5-10 minutes for complete activation and demonstrates high effectiveness with excellent industrial feasibility.

Chemical activation using iodine crystals provides the most effective approach for magnesium surface preparation [8]. The addition of 0.4g of iodine per mole of magnesium creates an activated surface through localized etching and the formation of magnesium iodide, which serves as a more reactive species for electron transfer [3]. This method achieves activation within 2-5 minutes and demonstrates very high effectiveness, though industrial implementation requires careful handling of iodine.

Mechanical activation through high-speed stirring and physical abrasion of magnesium surfaces offers a continuous activation method that maintains surface reactivity throughout the reaction period [7]. This approach proves particularly valuable in continuous processes where sustained activation is required. Ultrasonic activation employs acoustic energy to disrupt surface oxides and enhance mixing efficiency, though its effectiveness remains moderate compared to chemical methods [8].

Industrial Scale Production Considerations

Industrial scale production of allylmagnesium chloride requires comprehensive evaluation of reactor design, process control, and safety systems. Continuous processes offer significant advantages over batch operations for large-scale production, including improved heat and mass transfer, reduced labor requirements, and enhanced safety profiles [7] [9]. Tubular reactor designs with high surface-to-volume ratios provide efficient heat dissipation and uniform mixing, essential for controlling the highly exothermic Grignard formation.

Process automation and control systems enable real-time monitoring and adjustment of critical parameters, including temperature, concentration, and flow rates. Inline analytical techniques, particularly infrared spectroscopy, provide continuous monitoring of reaction progress and product quality [9]. These systems facilitate rapid response to process deviations and maintain consistent product specifications.

Safety considerations for industrial scale production include comprehensive pressure relief systems, emergency shutdown capabilities, and inert gas purging systems to prevent exposure to moisture and oxygen [11]. The highly reactive nature of allylmagnesium chloride requires specialized storage and handling systems, including temperature-controlled storage and moisture-free environments.

Yield Enhancement Strategies

Yield enhancement strategies for allylmagnesium chloride synthesis focus on optimizing reaction conditions, minimizing side reactions, and maximizing conversion efficiency. Solvent purification through molecular sieves and distillation eliminates moisture and impurities that can terminate chain reactions and reduce yield by 30-40% [8]. The implementation of rigorous anhydrous conditions prevents decomposition reactions and can improve yields by 40-50%.

Continuous processing technology represents the most significant advancement in yield enhancement, achieving improvements of 40-60% over traditional batch methods [8]. The enhanced heat and mass transfer characteristics of continuous reactors, combined with precise residence time control, minimize side reactions and maximize conversion efficiency. Flow reactor technology enables operation at optimal conditions throughout the reaction period, eliminating the variable conditions inherent in batch processes.

Magnesium pretreatment through acid washing and thorough drying removes surface oxides and contaminants that inhibit reaction initiation [8]. This approach typically yields improvements of 20-30% with minimal implementation costs. Iodine activation provides substantial yield improvements of 35-45% through enhanced electron transfer kinetics, while mechanical activation offers 20-30% improvements through increased surface contact and mixing efficiency.

GHS Hazard Statements

H225 (38.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (60.49%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (95.06%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.